molecular formula C18H36O5Si B8265809 Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate

Cat. No.: B8265809
M. Wt: 360.6 g/mol
InChI Key: BZNZHYPMZZWBKL-UHFFFAOYSA-N
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Description

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is an organic compound with the molecular formula C18H36O5Si. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by diethyl groups and a pentyl chain substituted with a tert-butyldimethylsilyl (TBDMS) group.

Preparation Methods

The synthesis of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group does not participate in subsequent reactions.

    Alkylation: The protected hydroxyl compound is then alkylated with diethyl malonate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Chemical Reactions Analysis

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.

    Material Science:

Mechanism of Action

The mechanism of action of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is primarily based on its reactivity as a malonate derivative. The compound can undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis. The TBDMS group provides protection to the hydroxyl group, allowing for selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can be compared with other malonate derivatives such as:

    Diethyl malonate: A simpler malonate derivative without the pentyl and TBDMS groups. It is widely used in organic synthesis for the preparation of barbiturates and other compounds.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl. It is used in similar applications but may have different reactivity and solubility properties.

    Diethyl 2-(hydroxymethyl)malonate: A derivative with a hydroxymethyl group instead of the pentyl chain.

This compound stands out due to the presence of the TBDMS-protected hydroxyl group, which allows for selective deprotection and further functionalization, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

diethyl 2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O5Si/c1-8-21-16(19)15(17(20)22-9-2)13-11-10-12-14-23-24(6,7)18(3,4)5/h15H,8-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZHYPMZZWBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCO[Si](C)(C)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O5Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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